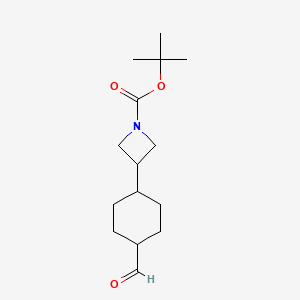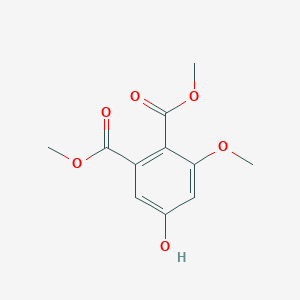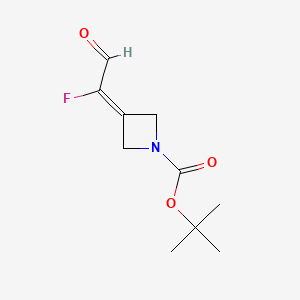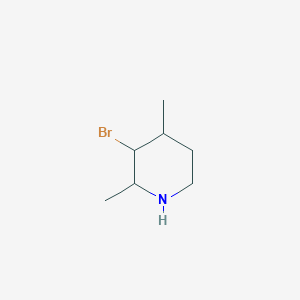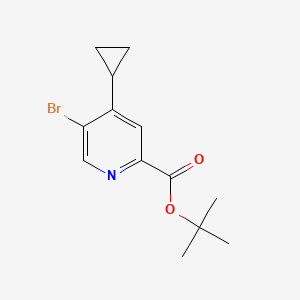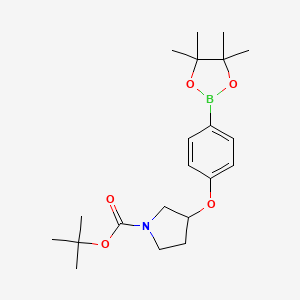![molecular formula C6H5N3O B13926081 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyridazinone family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and pyridazine ring, making it an interesting scaffold for drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the pyridazinone ring . Another method involves the use of cycloaddition reactions, where a pyrrole ring is fused with a pyridazine ring through a series of steps involving condensation and cyclization .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Pyrrolo[3,2-d]pyrimidine: Acts as a purine nucleoside phosphorylase inhibitor with immunosuppressive properties.
Uniqueness
1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one is unique due to its specific ring structure and the diverse range of biological activities it exhibits.
Propiedades
Fórmula molecular |
C6H5N3O |
|---|---|
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
1,5-dihydropyrrolo[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)3-8-9-6/h1-3,7H,(H,9,10) |
Clave InChI |
NUNJYIYITJAZSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1C(=O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carboxamide](/img/structure/B13926001.png)
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)

